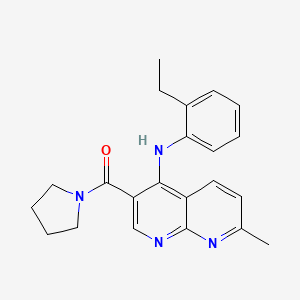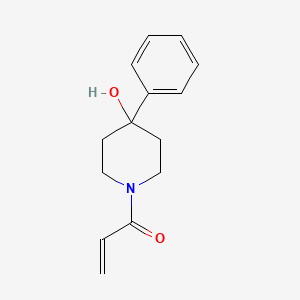![molecular formula C20H12BrClN2O4 B2887400 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide CAS No. 202827-66-5](/img/structure/B2887400.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It is also known as 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide . This compound is used in the synthesis of Cloxazolam and its metabolites .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzamide core with bromo, chloro, and nitro substituents . The crystal structure of a related compound, N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, has been determined .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 387.06 g/mol . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .科学的研究の応用
Synthesis and Structural Analysis
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide and its derivatives are synthesized and characterized through various spectroscopic and crystallographic methods. The synthesis of related compounds involves multi-step reactions that include nitration, halogenation, and amide formation. Crystal structures are often determined using X-ray diffraction, highlighting the molecular and electronic structures, as well as the intermolecular interactions such as hydrogen bonding and π-π stacking which contribute to the stability and properties of these compounds (Dian He et al., 2014).
Spectroscopic Properties and Theoretical Calculations
The spectroscopic properties, including IR, NMR, and mass spectrometry, provide insights into the structural aspects of this compound derivatives. Theoretical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure, which is crucial for predicting reactivity and properties. These studies often compare experimental results with theoretical ones to validate the computational models (A. Dwivedi & Abhishek Kumar, 2019).
Potential Biological Activity
Some derivatives of this compound exhibit biological activities, such as antitumor effects. These activities are often evaluated using assays like the MTT assay to measure cell viability in various cancer cell lines. The structure-activity relationship (SAR) derived from these studies can guide the design of new compounds with enhanced biological activities (Dian He et al., 2014).
Molecular Interactions and Crystal Engineering
Understanding the intermolecular interactions within the crystal lattice of these compounds can provide valuable insights into their physicochemical properties. Studies on hydrogen bonds, halogen bonds, and other non-covalent interactions in the crystal structures can inform crystal engineering efforts to design materials with desired properties (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).
Electro-optical Applications
The nonlinear optical properties, such as hyperpolarizability, of this compound derivatives are investigated for their potential applications in electro-optical devices. These studies involve the calculation of electronic properties that influence the material's response to electric fields, which is crucial for applications in photonics and optoelectronics (A. Dwivedi & Abhishek Kumar, 2019).
Safety and Hazards
特性
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O4/c21-12-9-10-17(15(11-12)19(25)13-5-1-3-7-16(13)22)23-20(26)14-6-2-4-8-18(14)24(27)28/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWMLFUQWYTEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2887317.png)
![3-Methyl-7-phenyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2887319.png)

![tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate](/img/structure/B2887323.png)
![3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2887324.png)

![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-N-(3-methoxypropyl)-1-methylpyrrole-2-carboxamide](/img/structure/B2887329.png)
![2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2887330.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2887331.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2887332.png)


![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2887336.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2887340.png)